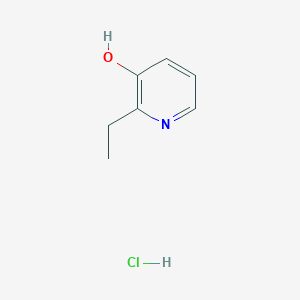

2-Ethylpyridin-3-ol;hydrochloride

Description

2-Ethylpyridin-3-ol hydrochloride is a pyridine derivative characterized by an ethyl group at the 2-position, a hydroxyl group at the 3-position of the pyridine ring, and a hydrochloride salt. Pyridine derivatives with hydrochloride salts are widely utilized in pharmaceuticals and agrochemicals due to their enhanced solubility and bioavailability compared to their free-base counterparts .

Properties

CAS No. |

64700-14-7 |

|---|---|

Molecular Formula |

C7H10ClNO |

Molecular Weight |

159.61 g/mol |

IUPAC Name |

2-ethylpyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h3-5,9H,2H2,1H3;1H |

InChI Key |

ROLNEHXLQIXNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=N1)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethylpyridin-3-ol hydrochloride with key pyridine-derived hydrochlorides from the evidence, focusing on molecular structure, substituents, and functional groups.

Ethyl 2-Hydroxy-2-(Pyridin-3-yl)Acetate Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₃

- Substituents :

- Ethyl ester group at position 2.

- Hydroxyl group adjacent to the pyridin-3-yl moiety.

- Key Differences: Unlike 2-Ethylpyridin-3-ol hydrochloride, this compound features an acetate backbone, which may influence its metabolic stability and solubility.

Ethyl 2-(Methylamino)-2-(Pyridin-3-yl)Acetate Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂

- Substituents: Methylamino group at position 2. Dihydrochloride salt (two chloride ions).

- Key Differences: The dihydrochloride form enhances aqueous solubility compared to monohydrochlorides. The methylamino group introduces basicity, likely increasing interactions with biological targets such as neurotransmitter receptors .

Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)Acetate Hydrochloride

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Substituents: Amino group at position 2. Chlorine at pyridine position 3.

- The amino group may facilitate hydrogen bonding, enhancing binding affinity in drug-receptor interactions .

Methyl 2-Amino-2-(Pyridin-3-yl)Acetate Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₂

- Substituents: Methyl ester group. Amino group adjacent to pyridin-3-yl.

- The amino group’s protonation state under physiological pH could influence pharmacokinetics .

Structural and Functional Group Analysis

Table 1: Comparative Overview of Pyridine-Derived Hydrochlorides

*Hypothetical formula based on nomenclature.

Research Findings and Implications

Solubility and Bioavailability: Dihydrochloride salts (e.g., ) exhibit superior aqueous solubility compared to monohydrochlorides, critical for oral drug formulations.

Substituent Effects: Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) may prolong metabolic stability but reduce permeability compared to methyl analogs .

Amino Groups: Protonatable amino moieties (e.g., ) facilitate pH-dependent solubility and target engagement, advantageous in CNS-active compounds.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm; pyridinium proton δ 8.5–9.0 ppm) and confirms substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₀ClNO⁺ requires m/z 160.0525) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .

How does the hydrochloride salt form affect solubility and stability in biological assays?

Advanced Research Question

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) but may hydrolyze under alkaline conditions (pH > 8). Stability studies should include:

- pH-Dependent Degradation : Monitor via HPLC at 25°C over 72h (e.g., <5% degradation at pH 4–6) .

- Lyophilization : Enhances long-term storage stability; reconstitution in deionized water preserves activity .

What in vitro assays are suitable for evaluating the biological activity of 2-Ethylpyridin-3-ol;hydrochloride?

Advanced Research Question

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ 50–100 µM).

- Solubility in Media : Pre-filter compounds through 0.22 µm membranes to avoid precipitation .

How can contradictory data on biological activity across studies be systematically addressed?

Advanced Research Question

- Experimental Replication : Control variables like cell passage number, serum batch, and incubation time.

- Meta-Analysis : Use tools like PRISMA to evaluate bias in published datasets.

- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

What computational strategies predict the interaction of 2-Ethylpyridin-3-ol;hydrochloride with protein targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS).

- Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger’s Phase .

- InChI Key Utilization : Retrieve 3D conformers from PubChem (e.g., InChIKey=YPSDRILWPNPXQJ-FHAQVOQBSA-N for analogous compounds) .

What strategies optimize the synthesis of derivatives to enhance pharmacological properties?

Advanced Research Question

- Functional Group Modifications : Introduce fluorinated ethyl groups via Suzuki coupling to improve metabolic stability.

- Prodrug Design : Acetylate the hydroxyl group to enhance blood-brain barrier penetration.

- Parallel Synthesis : Use robotic platforms to generate a 96-well library for high-throughput screening .

How are environmental and safety considerations integrated into handling 2-Ethylpyridin-3-ol;hydrochloride?

Basic Research Question

- Waste Management : Neutralize HCl byproducts with NaOH before disposal.

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Ecotoxicity Screening : Follow OECD guidelines for algal growth inhibition tests (EC₅₀ > 100 mg/L suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.